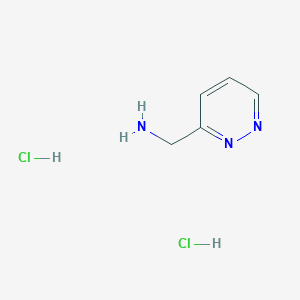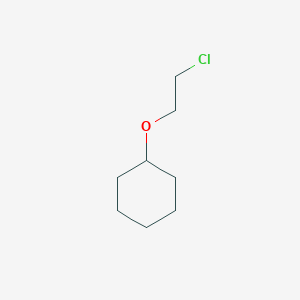
(2-Chloroethoxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless liquid with a faint odor and is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound is known for its excellent solvency properties and finds applications in organic synthesis, pharmaceuticals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
(2-Chloroethoxy)cyclohexane can be synthesized through the reaction of cyclohexanol with 2-chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sulfuryl chloride and cyclohexane. The reaction is carried out using radical chlorination with sulfuryl chloride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated under reflux, and the product is purified through vacuum distillation .
化学反应分析
Types of Reactions
(2-Chloroethoxy)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Elimination Reactions: Alcoholic KOH is often used to induce elimination reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
科学研究应用
(2-Chloroethoxy)cyclohexane is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of advanced materials with specific properties.
Biological Research: The compound is used in studies related to its biological activity and potential therapeutic applications.
作用机制
The mechanism of action of (2-Chloroethoxy)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .
相似化合物的比较
Similar Compounds
2-Chlorocyclohexanone: Another chlorinated cyclohexane derivative used in organic synthesis.
2-Chloroethanol: A simpler compound with similar reactivity but different applications.
Cyclohexanol: The parent alcohol used in the synthesis of (2-Chloroethoxy)cyclohexane.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring and a chloroethoxy group, which imparts specific chemical and physical properties. Its excellent solvency and reactivity make it a valuable intermediate in various chemical processes.
属性
IUPAC Name |
2-chloroethoxycyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZWMCQGQWBCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2437321.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2437322.png)
![3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2437323.png)
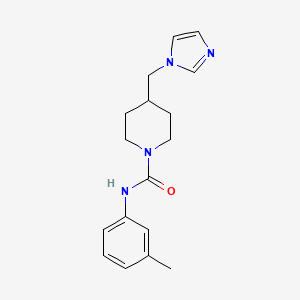
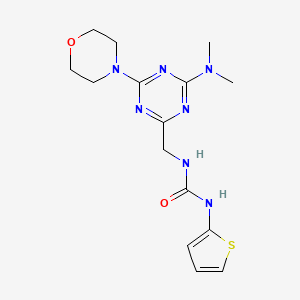
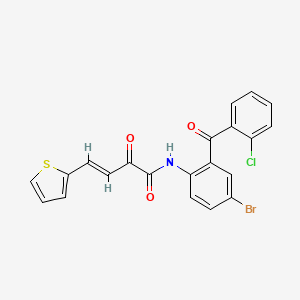
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)
![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)
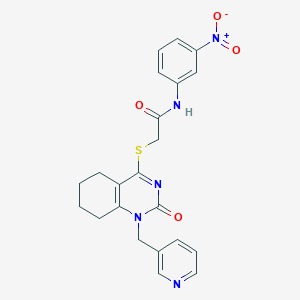
![3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2437336.png)
